molecular formula C12H13F13N2O3 B1684246 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 CAS No. 87112-48-9

1-{[3-(Dimethylamino)propyl](oxido)-lambda5

Cat. No.: B1684246
CAS No.: 87112-48-9
M. Wt: 480.22 g/mol
InChI Key: WHZJBVJIZLLHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(Dimethylamino)propyl](oxido)-lambda5 is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical copolymerization of N-(3-dimethylamino)propylmethacrylamide with fluorinated acrylates in a suitable solvent such as toluene at elevated temperatures (around 70°C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Dimethylamino)propyl](oxido)-lambda5 undergoes several types of chemical reactions, including:

    Oxidation: The N-oxide functionality can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The fluorinated segments can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order N-oxides, while reduction can produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 involves its interaction with specific molecular targets and pathways. The fluorinated segments enhance its binding affinity to certain proteins and enzymes, potentially modulating their activity. The N-oxide functionality may also play a role in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 lies in its extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, low reactivity, and specific interactions with biological targets.

Properties

CAS No.

87112-48-9

Molecular Formula

C12H13F13N2O3

Molecular Weight

480.22 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2,2,3,3,4,4-hexafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-oxobutan-1-amine oxide

InChI

InChI=1S/C12H13F13N2O3/c1-26(2)4-3-5-27(29)6(28)7(13,14)8(15,16)11(22,23)30-12(24,25)9(17,18)10(19,20)21/h27H,3-5H2,1-2H3

InChI Key

WHZJBVJIZLLHBJ-UHFFFAOYSA-N

SMILES

CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-]

Canonical SMILES

CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xmo 10;  Xmo10;  Xmo-10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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